molecular formula C13H10ClNO4S B2585896 2-Benzenesulfonamido-5-chlorobenzoic acid CAS No. 138964-58-6

2-Benzenesulfonamido-5-chlorobenzoic acid

Cat. No.: B2585896
CAS No.: 138964-58-6
M. Wt: 311.74
InChI Key: VHCWWQHZZNFJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzenesulfonamido-5-chlorobenzoic acid is an organic compound with the molecular formula C13H10ClNO4S. It is a white crystalline powder that is soluble in water and polar organic solvents . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

2-Benzenesulfonamido-5-chlorobenzoic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzenesulfonamido-5-chlorobenzoic acid typically involves the reaction of 5-chloro-2-aminobenzoic acid with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Benzenesulfonamido-5-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-benzenesulfonamido-5-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group in the compound can form hydrogen bonds with proteins, leading to inhibition of enzyme activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with molecular targets .

Comparison with Similar Compounds

Uniqueness: 2-Benzenesulfonamido-5-chlorobenzoic acid is unique due to the presence of both the sulfonamide and chlorine functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields .

Properties

IUPAC Name

2-(benzenesulfonamido)-5-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-9-6-7-12(11(8-9)13(16)17)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCWWQHZZNFJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-phenylsulfonylamino-5-chlorobenzoate (600 mg; prepared in Reference Example 2.) in the mixture of THF-MeOH (6 ml+3 ml), 2N NaOH solution (2 ml) was added. The mixture was stirred for 2 days. To the reaction mixture, 1N HCl (4.5 ml) was added. The mixture was extracted with ethyl acetate. The organic layer was washed and dried over to give the title compound (575 mg) having the following physical data.
Name
methyl 2-phenylsulfonylamino-5-chlorobenzoate
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.